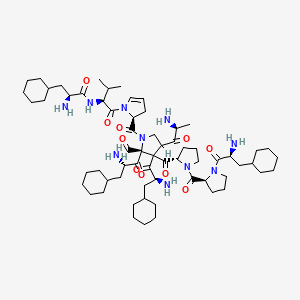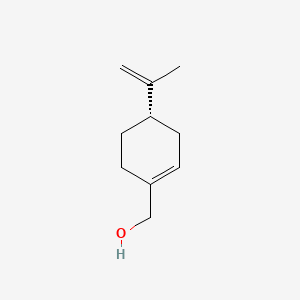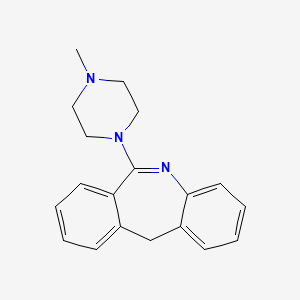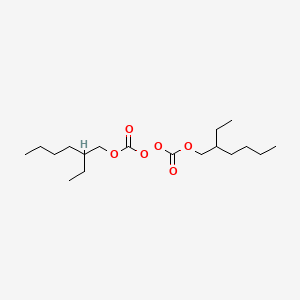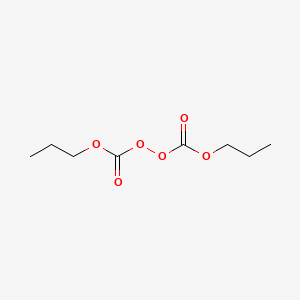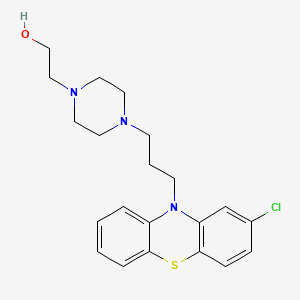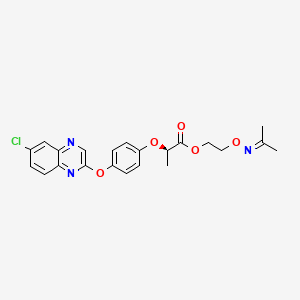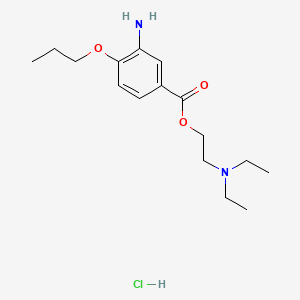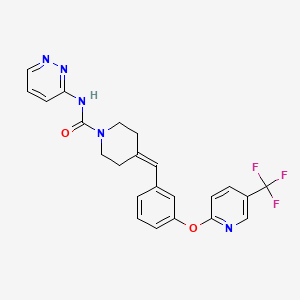
PF-04457845
Descripción general
Descripción
Aplicaciones Científicas De Investigación
PF-04457845 tiene una amplia gama de aplicaciones de investigación científica, incluyendo:
Química: Utilizado como un compuesto de herramienta para estudiar la inhibición de FAAH y sus efectos en la señalización endocannabinoide.
Biología: Investigado por su papel en la modulación de procesos fisiológicos como el dolor, el estado de ánimo y el apetito.
Medicina: Explorado como un posible agente terapéutico para afecciones como el dolor, la inflamación y el trastorno de estrés postraumático (TEPT).
Industria: Utilizado en el desarrollo de nuevos fármacos dirigidos al sistema endocannabinoide .
Mecanismo De Acción
PF-04457845 ejerce sus efectos inhibiendo la enzima FAAH. Esta inhibición evita la degradación de endocannabinoides como la anandamida, lo que lleva a niveles elevados de estas moléculas de señalización. Los niveles elevados de endocannabinoides dan como resultado una mayor activación de los receptores cannabinoides, que están involucrados en varios procesos fisiológicos. El compuesto actúa como un inhibidor covalente, formando un enlace estable con el sitio activo de FAAH, bloqueando así su actividad .
Análisis Bioquímico
Biochemical Properties
PF-04457845 plays a significant role in biochemical reactions as it inhibits FAAH, the principal enzyme involved in the degradation of the endocannabinoid anandamide . It is a covalent inhibitor that carbamylates FAAH’s serine nucleophile . This interaction with FAAH leads to an increase in the concentration of endocannabinoids, signaling lipids that play a crucial role in various physiological processes .
Cellular Effects
The effects of this compound on cells are primarily due to its ability to inhibit FAAH and thereby increase the levels of endocannabinoids. This can influence various cellular processes, including cell signaling pathways and gene expression . For instance, in the context of cannabis withdrawal and dependence, treatment with this compound was associated with reduced symptoms of cannabis withdrawal .
Molecular Mechanism
This compound exerts its effects at the molecular level through a covalent, irreversible mechanism involving carbamylation of the active-site serine nucleophile of FAAH . This results in the inhibition of FAAH, leading to an increase in the levels of endocannabinoids .
Temporal Effects in Laboratory Settings
This compound has shown a long duration of action. A single oral administration at 1 mg/kg showed in vivo efficacy for 24 hours, with a near-complete inhibition of FAAH activity and maximal sustained elevation of anandamide in the brain .
Dosage Effects in Animal Models
In animal models, this compound has demonstrated potent antinociceptive effects in both inflammatory and non-inflammatory pain models, with a minimum effective dose of 0.1 mg/kg . The effects of this compound vary with different dosages, and it has been well-tolerated following single and multiple dosing to healthy volunteers .
Metabolic Pathways
This compound is involved in the endocannabinoid signaling pathway, where it inhibits the enzyme FAAH. This enzyme is responsible for the degradation of the endocannabinoid anandamide . By inhibiting FAAH, this compound increases the levels of anandamide, thereby potentiating endocannabinoid signaling .
Subcellular Localization
The subcellular localization of this compound is not explicitly reported in the literature. As a FAAH inhibitor, it is expected to localize in the same regions as the FAAH enzyme, which is an integral membrane protein .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de PF-04457845 involucra múltiples pasos, comenzando con la preparación de las estructuras centrales de piridazinilo y piperidina. Los pasos clave incluyen:
Formación del núcleo de piridazinilo: Esto implica la reacción de materiales de partida apropiados en condiciones específicas para formar el anillo de piridazinilo.
Adición del grupo trifluorometilo:
Reacciones de acoplamiento: Las estructuras de piridazinilo y piperidina se acoplan usando reactivos como catalizadores de paladio para formar el compuesto final
Métodos de producción industrial
La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso involucra la optimización de las condiciones de reacción para asegurar un alto rendimiento y pureza. Las consideraciones clave incluyen:
Temperatura y presión de reacción: Estos parámetros se controlan cuidadosamente para maximizar el rendimiento.
Métodos de purificación: Se utilizan técnicas como la cristalización y la cromatografía para purificar el producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
PF-04457845 experimenta varios tipos de reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse en condiciones específicas para formar varios derivados oxidados.
Reducción: Las reacciones de reducción se pueden usar para modificar los grupos funcionales en el compuesto.
Sustitución: El compuesto puede sufrir reacciones de sustitución, donde átomos o grupos específicos son reemplazados por otros
Reactivos y condiciones comunes
Agentes oxidantes: Se utilizan reactivos como el peróxido de hidrógeno o el permanganato de potasio para las reacciones de oxidación.
Agentes reductores: El borohidruro de sodio o el hidruro de litio y aluminio se utilizan comúnmente para reacciones de reducción.
Catalizadores: Se utilizan catalizadores de paladio o platino en reacciones de acoplamiento y sustitución
Productos principales
Los productos principales formados a partir de estas reacciones incluyen varios derivados de this compound con grupos funcionales modificados, que pueden usarse para investigación y desarrollo adicionales .
Comparación Con Compuestos Similares
PF-04457845 es único en su alta potencia y selectividad para FAAH en comparación con otros compuestos similares. Algunos compuestos similares incluyen:
URB-597: Otro inhibidor de FAAH, pero con diferentes perfiles de potencia y selectividad.
LY-2183240: Un inhibidor de FAAH menos selectivo con una actividad más amplia en otras enzimas.
BIA 10-2474: Un compuesto con efectos inhibitorios similares en FAAH pero asociado con efectos adversos graves en los ensayos clínicos
This compound destaca por su excepcional selectividad y eficacia in vivo, lo que lo convierte en un candidato prometedor para su desarrollo e investigación adicionales .
Propiedades
IUPAC Name |
N-pyridazin-3-yl-4-[[3-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methylidene]piperidine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F3N5O2/c24-23(25,26)18-6-7-21(27-15-18)33-19-4-1-3-17(14-19)13-16-8-11-31(12-9-16)22(32)29-20-5-2-10-28-30-20/h1-7,10,13-15H,8-9,11-12H2,(H,29,30,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BATCTBJIJJEPHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=CC2=CC(=CC=C2)OC3=NC=C(C=C3)C(F)(F)F)C(=O)NC4=NN=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F3N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00144539 | |
| Record name | PF-04457845 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00144539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
455.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1020315-31-4 | |
| Record name | PF 04457845 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1020315-31-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | PF-04457845 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1020315314 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PF-04457845 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12012 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PF-04457845 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00144539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PF-04457845 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H4C81M8YYW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

